molecular formula C17H12N2O6 B5814387 2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B5814387
M. Wt: 340.29 g/mol
InChI Key: DENCEQORGJISBH-UHFFFAOYSA-N
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Description

2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that features both nitrophenyl and chromenyl groups

Properties

IUPAC Name

2-(2-nitrophenoxy)-N-(2-oxochromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c20-16(10-24-15-4-2-1-3-13(15)19(22)23)18-12-6-7-14-11(9-12)5-8-17(21)25-14/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENCEQORGJISBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves a multi-step process:

    Formation of 2-nitrophenoxyacetic acid: This can be achieved by reacting 2-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 2-oxo-2H-chromen-6-ylamine: This intermediate can be synthesized by reacting 6-hydroxy-2H-chromen-2-one with ammonia or an amine under suitable conditions.

    Coupling Reaction: The final step involves coupling 2-nitrophenoxyacetic acid with 2-oxo-2H-chromen-6-ylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-(2-aminophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide.

    Substitution: Various substituted phenoxy derivatives.

    Hydrolysis: 2-nitrophenoxyacetic acid and 2-oxo-2H-chromen-6-ylamine.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenyl group could play a role in binding to specific sites, while the nitrophenyl group might be involved in redox reactions or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-4-yl)acetamide: Similar structure but with a different position of the chromenyl group.

    2-(2-aminophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide: The amino derivative of the compound.

    2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)propionamide: A propionamide analog.

Uniqueness

2-(2-nitrophenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

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